molecular formula C15H22N2O3 B1395692 tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 935534-31-9

tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1395692
M. Wt: 278.35 g/mol
InChI Key: VAANHXPGGUAFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as TBAMDHIC, is an important organic molecule used in many scientific applications. It is a versatile compound, with a wide range of applications in the fields of organic synthesis, drug discovery, and analytical chemistry. TBAMDHIC is an alkyl amine, which is a type of organic compound that contains an amine group attached to an alkyl group. It is a highly reactive compound, which makes it useful for a variety of chemical reactions.

Scientific Research Applications

Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including drugs, pharmaceuticals, and other biologically active compounds. It is also used as a reagent in the synthesis of other compounds, such as quaternary ammonium salts, which are used in the synthesis of peptides and proteins. tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is also used as a catalyst in a variety of reactions, such as the synthesis of cyclic imides and imidazolines.

Mechanism Of Action

Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is an alkyl amine, and its mechanism of action is based on the interactions between its amine group and the surrounding molecules. Its amine group is highly reactive, and it can form hydrogen bonds with other molecules, such as carboxylic acids. This interaction can lead to the formation of a variety of products, such as amides, esters, and other organic compounds. tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can also be used as a catalyst in a variety of reactions, such as the synthesis of cyclic imides and imidazolines.

Biochemical And Physiological Effects

Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been used in the treatment of various diseases, including cancer. It has also been used to treat various neurological disorders, such as depression and anxiety. Additionally, tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has been used in the synthesis of drugs, such as opioids, and it has been used in the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages when used in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. It is also a relatively inexpensive compound, which makes it a cost-effective choice for research purposes. Additionally, tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a relatively safe compound, and it is not toxic to humans or animals. However, it can be corrosive to some materials, and it can react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

There are a number of potential future directions for tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate could be used in the synthesis of new compounds, such as peptides and proteins, and it could be used in the development of new catalysts for a variety of chemical reactions. Finally, tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate could be used in the development of new analytical techniques, such as mass spectrometry, for the identification and characterization of organic compounds.

properties

IUPAC Name

tert-butyl 7-amino-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAANHXPGGUAFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701745
Record name tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

935534-31-9
Record name tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product of Example 53E (550 mg, 1.78 mmol) in methanol (10 mL) was added Raney Ni (55 mg) and the mixture was stirred at ambient temperature under hydrogen for 16 hours. The mixture was filtered, concentrated and dried under vacuum to give the crude title compound. MS: 279 (M+H+).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

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